Ibrutinib impurity 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ibrutinib impurity 15 is a useful research compound. Its molecular formula is C26H28N6O3 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is primarily used in the treatment of various B-cell malignancies. However, the presence of impurities, such as "Ibrutinib impurity 15," raises concerns regarding their biological activity and potential effects on therapeutic efficacy and safety. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized as a synthetic derivative of Ibrutinib. The structural modifications can influence its pharmacological properties, including its interaction with BTK and other kinases. While specific structural details of impurity 15 are not extensively documented in the literature, it is crucial to understand that impurities can arise during the synthesis of Ibrutinib, potentially affecting its overall biological profile.
Ibrutinib functions by covalently binding to cysteine-481 in the BTK active site, leading to irreversible inhibition. This action disrupts B-cell receptor (BCR) signaling pathways critical for B-cell proliferation and survival. The implications of impurities like this compound on this mechanism are vital for assessing their biological activity.
In Vitro Studies
In vitro studies have demonstrated that impurities can exhibit varying degrees of biological activity compared to the parent compound. For instance:
- Inhibition of BTK Activity : Preliminary assessments indicate that this compound may have a reduced affinity for BTK compared to Ibrutinib itself. This was evaluated using enzyme assays measuring IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Compound | IC50 (nM) |
---|---|
Ibrutinib | ~0.4 |
This compound | TBD |
The exact IC50 for impurity 15 requires further investigation but is expected to be higher than that of Ibrutinib, indicating lower potency.
- Cellular Assays : Cellular migration and adhesion assays revealed that while Ibrutinib effectively inhibits B-cell migration stimulated by chemokines, the impact of impurity 15 on these processes remains unclear and warrants further study.
Pharmacokinetics
The pharmacokinetic profile of this compound could differ significantly from that of Ibrutinib. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining the biological impact of impurities.
- Metabolism : Like Ibrutinib, impurities may undergo metabolic transformations that affect their activity. Studies indicate that Ibrutinib is extensively metabolized with multiple metabolites identified; however, specific metabolic pathways for impurity 15 are yet to be elucidated.
Clinical Implications and Case Studies
The clinical relevance of this compound is highlighted through case studies where patients experienced varied responses to treatment regimens containing Ibrutinib. These variations could be attributed to the presence of impurities affecting drug efficacy or safety profiles.
- Case Study Overview : In a cohort study involving patients treated with Ibrutinib for chronic lymphocytic leukemia (CLL), some reported adverse effects or suboptimal responses potentially linked to impurities in the drug formulation.
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c1-34-15-13-22(33)31-14-5-6-19(16-31)32-26-23(25(27)28-17-29-26)24(30-32)18-9-11-21(12-10-18)35-20-7-3-2-4-8-20/h2-4,7-12,17,19H,5-6,13-16H2,1H3,(H2,27,28,29)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSNWCXWUETLP-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.